Abiesinol E; Listvenol
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Overview
Description
Larixinol is an organic compound with the chemical formula C30H22O10. It is a white crystalline solid with a fragrant odor. Larixinol is a natural product found mainly in certain plants, such as pine and apple . It has various applications, including treatment of skin infections, inflammation, and wound healing .
Preparation Methods
Larixinol can be prepared through several methods. One common method involves extracting it from the bark of Larix decidua (European larch). The bark is ground and mixed with a solvent, such as ethanol. The mixture undergoes solvent extraction and distillation to obtain larixinol extract. The extract is then purified through crystallization, filtration, and drying to achieve high purity .
Chemical Reactions Analysis
Larixinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Larixinol has a wide range of scientific research applications. In chemistry, it is used as an antioxidant and for its moderate inhibitory activities against lipopolysaccharide-induced nitric oxide production in macrophages . In biology and medicine, larixinol is studied for its antimicrobial activity against respiratory-tract pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Klebsiella pneumoniae . It is also used in the cosmetic and nutraceutical industries for its antioxidant properties .
Mechanism of Action
The mechanism of action of larixinol involves its antioxidant activity and inhibition of nitric oxide production in macrophages. It interacts with molecular targets such as nuclear transcription factor NF-kappaB, which stimulates the synthesis of inducible nitric oxide synthase, leading to the formation of nitric oxide . Larixinol’s antioxidant properties help in scavenging free radicals and suppressing reactive oxygen species that stimulate inflammatory responses .
Comparison with Similar Compounds
Larixinol is similar to other spirobiflavonoids, such as yuccaols A-E, which are found in Yucca schidigera . These compounds share similar antioxidant and anti-inflammatory properties. larixinol is unique due to its specific molecular structure and its presence in different plant sources, such as pine and apple . Other similar compounds include resveratrol and isoquercitrin, which also exhibit antioxidant and antimicrobial activities .
Properties
IUPAC Name |
3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNBGULZNCSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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